1-Tetradecylpyridinium bromide

Catalog No.
S584907
CAS No.
1155-74-4
M.F
C19H34BrN
M. Wt
356.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Tetradecylpyridinium bromide

CAS Number

1155-74-4

Product Name

1-Tetradecylpyridinium bromide

IUPAC Name

1-tetradecylpyridin-1-ium;bromide

Molecular Formula

C19H34BrN

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C19H34N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19-20;/h13,15-16,18-19H,2-12,14,17H2,1H3;1H/q+1;/p-1

InChI Key

HJNAJKBRYDFICV-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-]

Synonyms

C14PB cpd, tetradecylpyridinium bromide

Canonical SMILES

CCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-]

1-Tetradecylpyridinium bromide is a quaternary ammonium compound characterized by its long hydrophobic alkyl chain (tetradecyl) and a positively charged pyridinium ring. Its chemical formula is C19H34NBrC_{19}H_{34}NBr, and it typically exists as a monohydrate, represented as C19H34N+BrH2OC_{19}H_{34}N^+\cdot Br^-\cdot H_2O. The compound exhibits surfactant properties due to its amphiphilic nature, which allows it to interact with both polar and non-polar environments.

Material Science:

  • Self-assembly and nanostructure formation: Tetradecylpyridinium bromide can self-assemble in aqueous solutions to form various nanostructures, including micelles, vesicles, and bilayers. These structures are useful for studying fundamental aspects of self-assembly processes and their applications in drug delivery, biosensors, and catalysis [, ].

Biological Sciences:

  • Membrane mimicry: Tetradecylpyridinium bromide can mimic the structure of biological membranes due to its amphiphilic nature (having both hydrophobic and hydrophilic parts). This property makes it valuable for studying membrane-protein interactions, membrane transport processes, and the development of artificial membranes [, ].
  • Antimicrobial activity: Studies have shown that tetradecylpyridinium bromide exhibits antimicrobial activity against various bacteria and fungi. This property is being explored for the development of novel disinfectants and antimicrobial coatings [, ].

Environmental Science:

  • Microbial remediation: Tetradecylpyridinium bromide can enhance the bioavailability of hydrophobic contaminants in soil and water, facilitating their biodegradation by microorganisms. This approach is being investigated for the remediation of environmental pollution [, ].
, particularly in the context of corrosion inhibition. It has been shown to effectively inhibit the corrosion of metals such as aluminum and steel in acidic environments. The mechanism generally involves the adsorption of the cationic surfactant onto the metal surface, forming a protective film that reduces metal dissolution rates in corrosive media .

In addition, it can undergo nucleophilic substitution reactions, particularly when modified with functional groups that enhance its reactivity .

The biological activity of 1-tetradecylpyridinium bromide includes antimicrobial and antifungal properties. Studies indicate that it interacts with various biomolecules, including proteins such as bovine serum albumin, which can affect cellular processes and membrane integrity. This interaction is significant in applications requiring biocompatibility or antimicrobial action.

1-Tetradecylpyridinium bromide can be synthesized through several methods:

  • Quaternization Reaction: The most common synthesis involves the reaction of tetradecylamine with pyridine and subsequent bromination. This process typically yields high purity and good yields.
  • Hydrolysis: In some cases, derivatives of tetradecylpyridinium bromide are synthesized through hydrolysis reactions that modify existing pyridinium salts .
  • Catalytic Methods: Certain catalytic processes have been explored to enhance the efficiency of synthesis, particularly in producing derivatives with varied hydrophobic tails .

1-Tetradecylpyridinium bromide has diverse applications across various fields:

  • Corrosion Inhibition: It is widely used as an effective corrosion inhibitor for metals in acidic solutions, protecting against rust and degradation .
  • Surfactant: Its surfactant properties make it valuable in formulations for detergents, emulsifiers, and dispersants.
  • Biological Research: Due to its interaction with biomolecules, it is utilized in studies related to cell membranes and drug delivery systems.

Research indicates that 1-tetradecylpyridinium bromide interacts significantly with biological macromolecules. For instance, its binding affinity to proteins like bovine serum albumin suggests potential applications in drug formulation and delivery systems. These interactions can influence cellular uptake and bioavailability of therapeutic agents.

Additionally, studies on its corrosion inhibition mechanisms reveal that the compound forms a protective layer on metal surfaces through electrostatic interactions and hydrophobic effects, enhancing its effectiveness in preventing metal degradation .

1-Tetradecylpyridinium bromide shares structural similarities with several other quaternary ammonium compounds. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
1-Hexadecylpyridinium bromideLonger alkyl chain (hexadecyl)Increased hydrophobicity; potentially better corrosion inhibition.
Benzalkonium chlorideAromatic ring with multiple alkyl chainsBroad-spectrum antimicrobial activity; used in disinfectants.
Cetyltrimethylammonium bromideCationic surfactant with a cetyl groupCommonly used in hair conditioners; excellent emulsifying properties.

While all these compounds exhibit surfactant properties, 1-tetradecylpyridinium bromide's unique tetradecyl chain length contributes to its specific efficacy as a corrosion inhibitor and its interactions with biological systems.

Quaternary ammonium compounds have long been recognized for their importance in surface chemistry, catalysis, and antimicrobial applications. Among these, 1-tetradecylpyridinium bromide (TDPB) has emerged as a compound of particular scientific interest due to its unique structural characteristics and versatile applications. Research on TDPB has evolved significantly since its initial synthesis, with early studies focusing primarily on its surfactant properties before expanding to explore its broader applications in corrosion science, microbiology, and catalysis. The compound's combination of a hydrophobic tetradecyl chain and a positively charged pyridinium head group creates an amphiphilic structure that facilitates interactions with both polar and non-polar environments, contributing to its multifaceted utility across diverse scientific fields.

Scope of Academic Investigation

Academic investigation of TDPB encompasses several interconnected research domains. Chemical studies have focused on its synthesis methods, structural characterization, and physicochemical properties. In materials science, researchers have extensively examined its performance as a corrosion inhibitor for various metals, including cold rolled steel and aluminum. Microbiological research has explored its antimicrobial efficacy against a wide spectrum of pathogens, including bacteria, fungi, and viruses. More recently, research has expanded to include the compound's interactions with biological macromolecules and its potential applications in pharmaceutical formulations. This multidisciplinary research approach reflects the compound's versatility and continued relevance in contemporary scientific investigations.

Synthetic Routes and Process Optimization

The synthesis of 1-tetradecylpyridinium bromide primarily involves the quaternization of pyridine with 1-bromotetradecane. A standard method involves refluxing equimolar quantities of pyridine and 1-bromotetradecane in anhydrous conditions. For instance, heating the reactants at 110°C for 24 hours yields a dense mixture, which is then precipitated using diethyl ether and recrystallized from acetonitrile to obtain a white solid with a 94% yield [2]. Alternative protocols report shorter reaction times (3 hours under reflux) followed by purification via chloroform-ethyl acetate solvent exchange and methanol recrystallization [1].

Key process optimization factors include:

  • Reaction Temperature: Elevated temperatures (110°C vs. traditional reflux at ~80°C) enhance reaction kinetics, reducing time from 24 hours to 3 hours [1] [2].
  • Solvent Selection: Acetonitrile and methanol improve recrystallization efficiency, minimizing byproduct formation [1] [2].
  • Purification Techniques: Sequential solvent extraction (e.g., chloroform followed by ethyl acetate) removes unreacted pyridine and alkyl bromide, as confirmed by nuclear magnetic resonance (NMR) spectroscopy [1].

A comparative analysis of synthetic routes is summarized below:

ParameterMethod A [1]Method B [2]
Reaction Time3 hours24 hours
TemperatureReflux (~80°C)110°C
YieldNot reported94%
Recrystallization SolventMethanolAcetonitrile/ether

Crystallographic Studies and Molecular Arrangement

Crystallographic analysis of 1-tetradecylpyridinium bromide reveals a monoclinic crystal system with distinct molecular packing. Colorless plates formed via slow water evaporation exhibit a layered structure, where pyridinium heads align into hydrophilic planes separated by interdigitated tetradecyl chains [1]. X-ray diffraction studies highlight a herringbone arrangement of bromide counterions, stabilized by weak C–H···Br hydrogen bonds (2.93–3.12 Å) [1].

Refinement protocols using riding models for hydrogen atoms (aromatic: 0.95 Å, CH~2~: 0.99 Å) and isotropic treatment for water molecules further confirm the structural integrity [1]. Notably, the tetradecyl chain adopts an all-anti conformation, minimizing steric hindrance and maximizing van der Waals interactions between adjacent alkyl tails [1]. This molecular packing correlates with the compound’s thermal stability and solubility profile.

Derivative Development and Functionalization

Functionalization of 1-tetradecylpyridinium bromide focuses on tailoring its hydrophobic and ionic properties. Key strategies include:

Alkyl Chain Modification

  • Chain Length Variation: Substituting tetradecyl with dodecyl or hexadecyl chains alters critical micelle concentrations (CMCs). For instance, 1-dodecylpyridinium bromide shows a CMC of 0.65 mM in water, while the tetradecyl analog exhibits a lower CMC (0.18 mM), enhancing surfactant efficiency [4].
  • Branched Derivatives: Introducing methyl groups at the alkyl chain’s terminal position (e.g., 1-(2-methyltetradecyl)pyridinium bromide) disrupts crystallinity, improving solubility in polar aprotic solvents [4].

Polymeric Derivatives

Microwave-assisted polymerization of 1-tetradecylpyridinium bromide monomers produces high-molecular-weight polyelectrolytes (e.g., APS12-2, 14.7 kDa) with low dispersity (Ð < 1.2) [3]. These polymers retain the parent compound’s amphiphilicity while enabling applications in drug delivery and membrane permeabilization [3].

Counterion Exchange

Replacing bromide with bulkier anions (e.g., bis(trifluoromethanesulfonyl)imide) enhances hydrophobicity, facilitating the formation of ionic liquid crystals with tunable phase transitions [4].

The critical micelle concentration represents the fundamental threshold concentration above which surfactant molecules spontaneously aggregate into micellar structures. For 1-tetradecylpyridinium bromide, extensive research has established well-defined critical micelle concentration values across various experimental conditions and measurement methodologies.

Experimental Critical Micelle Concentration Values

Multiple independent studies have determined the critical micelle concentration of 1-tetradecylpyridinium bromide through diverse analytical approaches. The most consistently reported value is 2.77 × 10^-3^ molL^-1^ at 298 K, as established by González-Pérez et al. and subsequently validated through crystallographic studies by Jordan et al [1] [2]. Surface tension measurements conducted by Parihar and Goswami yielded a slightly higher value of 3.5 mM at 300 K, reflecting the temperature dependence of micellization behavior [3].

The critical micelle concentration determination has been accomplished through multiple experimental techniques, each providing unique insights into the aggregation process. Conductivity measurements represent the most widely employed method, exploiting the distinct change in electrical conductivity that occurs at the critical micelle concentration due to counterion binding [1] [2]. The method relies on the observation that ionic conductivity increases linearly with surfactant concentration below the critical micelle concentration, but exhibits a reduced slope above this threshold as counterions become associated with the micellar aggregate.

Light scattering techniques have provided complementary critical micelle concentration values, particularly in studies examining salt-induced morphological transitions. Static light scattering measurements by Fujio demonstrated excellent agreement with conductivity-based determinations, yielding a critical micelle concentration of 2.77 mM for 1-tetradecylpyridinium bromide in aqueous sodium bromide solutions [4] [5]. The consistency between different analytical methods validates the reliability of these critical micelle concentration values.

Temperature Dependence of Critical Micelle Concentration

The temperature dependence of critical micelle concentration for 1-tetradecylpyridinium bromide follows the characteristic pattern observed for ionic surfactants. Critical micelle concentration values increase with temperature due to the weakening of hydrophobic interactions and enhanced thermal motion of surfactant molecules [6]. Thermodynamic analysis reveals that micellization becomes less favorable at elevated temperatures, as reflected in the standard free energy of micellization becoming less negative.

The temperature coefficient of critical micelle concentration for pyridinium-based surfactants typically ranges from 0.01 to 0.05 mM per Kelvin, depending on the specific alkyl chain length and solution conditions [6]. For 1-tetradecylpyridinium bromide, the temperature dependence exhibits a nearly linear relationship within the range of 298-338 K, with the critical micelle concentration increasing from approximately 2.77 mM at 298 K to 3.74 mM at 338 K.

Counterion Effects on Critical Micelle Concentration

The bromide counterion significantly influences the critical micelle concentration of 1-tetradecylpyridinium bromide through specific binding interactions and charge screening effects. Comparative studies with other halide counterions reveal that the critical micelle concentration follows the order: chloride > bromide > iodide, reflecting the increasing polarizability and binding affinity of the counterions [7]. The bromide-specific critical micelle concentration value of 2.77 mM is notably lower than the corresponding chloride salt, demonstrating the enhanced micellization tendency in the presence of bromide ions.

The degree of counterion binding significantly affects the critical micelle concentration, with stronger binding leading to more effective charge neutralization and reduced electrostatic repulsion between headgroups. For 1-tetradecylpyridinium bromide, the degree of counterion binding typically ranges from 0.60 to 0.80, indicating substantial association between bromide ions and the micellar surface [1] [7].

Comparison with Homologous Surfactants

The critical micelle concentration of 1-tetradecylpyridinium bromide can be contextualized within the broader family of alkylpyridinium surfactants. The relationship between alkyl chain length and critical micelle concentration follows the well-established Klevens equation, with each additional methylene unit reducing the critical micelle concentration by approximately half [3] [8]. For the pyridinium series, dodecylpyridinium bromide exhibits a critical micelle concentration of 11.1 mM, while hexadecylpyridinium bromide demonstrates a value of 1.0 mM, positioning 1-tetradecylpyridinium bromide appropriately within this sequence.

The pyridinium headgroup imparts unique characteristics compared to conventional quaternary ammonium surfactants. The aromatic nature of the pyridinium ring provides additional π-π stacking interactions and altered hydration behavior, contributing to the specific critical micelle concentration values observed for this surfactant class [9] [10].

Sphere-to-Rod Transition Mechanisms

The sphere-to-rod transition represents a fundamental morphological transformation in micellar systems, driven by the balance between curvature energy and packing constraints. For 1-tetradecylpyridinium bromide, this transition occurs under specific conditions of elevated salt concentration, temperature, or surfactant concentration, leading to the formation of elongated micellar structures.

Salt-Induced Morphological Transitions

The addition of inorganic salts to 1-tetradecylpyridinium bromide solutions induces dramatic changes in micellar morphology, with the sphere-to-rod transition occurring at well-defined threshold salt concentrations. Systematic studies using sodium bromide as the added electrolyte have established that the transition occurs at approximately 0.171 M NaBr at 298 K, with the threshold concentration increasing to 0.286 M at 318 K [11] [4].

The mechanism of salt-induced sphere-to-rod transitions involves charge screening effects that reduce electrostatic repulsion between headgroups, allowing for closer packing and growth along the micellar long axis. Light scattering measurements reveal that the transition is accompanied by a dramatic increase in micellar size, with the hydrodynamic radius increasing from approximately 2 nm for spherical micelles to 8 nm or greater for rod-like structures [12] [5].

Dynamic light scattering studies demonstrate that the sphere-to-rod transition is not an instantaneous process but involves intermediate states with increasing axial ratios. The transition region typically spans a narrow concentration range, with the most dramatic changes occurring over a 0.01-0.05 M salt concentration interval [12]. The resulting rod-like micelles exhibit high axial ratios, often exceeding 10:1, indicating significant elongation along the micellar axis.

Thermodynamic Driving Forces

The sphere-to-rod transition in 1-tetradecylpyridinium bromide systems is thermodynamically driven by the reduction in curvature energy associated with the formation of cylindrical structures. Calorimetric studies reveal that the transition is accompanied by specific enthalpy changes that reflect the reorganization of surfactant molecules and altered solvation patterns [11] [13].

The transition exhibits characteristic thermodynamic signatures, including changes in partial molar enthalpies and heat capacities. Isothermal titration calorimetry measurements demonstrate that the sphere-to-rod transition is accompanied by measurable enthalpy changes, typically ranging from 2-5 kJ/mol of surfactant [11]. These values reflect the balance between reduced curvature energy and increased surface area per headgroup in the rodlike configuration.

The temperature dependence of the sphere-to-rod transition reveals that higher temperatures generally favor the formation of rod-like structures, consistent with the entropic contribution to micelle formation. The threshold salt concentration for the transition increases with temperature, indicating that thermal energy opposes the formation of elongated structures [11] [4].

Kinetic Aspects of Morphological Transitions

The kinetics of sphere-to-rod transitions in 1-tetradecylpyridinium bromide systems have been investigated using pressure-jump and temperature-jump relaxation techniques. These studies reveal that the transition involves multiple relaxation processes with characteristic time constants ranging from microseconds to milliseconds [14] [15].

The fastest relaxation process, occurring on the microsecond timescale, corresponds to the exchange of individual surfactant molecules between the aqueous phase and micellar aggregates. The intermediate relaxation, with time constants in the range of 10-100 microseconds, is associated with the rearrangement of surfactant molecules within existing micelles. The slowest process, occurring on the millisecond timescale, corresponds to the formation and dissolution of entire micellar aggregates [14] [15].

Temperature-jump experiments demonstrate that the sphere-to-rod transition exhibits distinct kinetic behavior compared to simple micellization processes. The transition involves cooperative rearrangements of multiple surfactant molecules, resulting in non-exponential relaxation kinetics that can be described by multi-exponential decay functions [14] [15].

Structural Characterization of Rod-Like Micelles

Small-angle neutron scattering and X-ray scattering studies provide detailed structural information about rod-like micelles formed by 1-tetradecylpyridinium bromide. These investigations reveal that the rod-like structures exhibit core-shell morphology, with a hydrophobic core composed of interdigitated alkyl chains and a hydrophilic shell containing the pyridinium headgroups and associated counterions [16] [17].

The cross-sectional radius of rod-like micelles remains relatively constant at approximately 1.8-2.0 nm, corresponding to the extended length of the tetradecyl chain. The length of the rod-like micelles varies significantly with solution conditions, ranging from 10-20 nm in moderately concentrated salt solutions to over 100 nm under conditions of high salt concentration or elevated temperature [16] [17].

Contrast variation small-angle neutron scattering experiments demonstrate that the internal structure of rod-like micelles differs significantly from their spherical counterparts. The rod-like structures exhibit reduced packing density in the core region, with increased solvent penetration compared to spherical micelles. This structural difference reflects the geometric constraints associated with maintaining cylindrical symmetry [16] [17].

Environmental Factors Influencing Micelle Formation

The micellization behavior of 1-tetradecylpyridinium bromide is significantly influenced by various environmental parameters, including temperature, pH, ionic strength, and the presence of organic cosolvents. These factors modulate the balance between hydrophobic interactions, electrostatic forces, and solvation effects that govern micelle formation and stability.

Temperature Effects on Micellization

Temperature exerts a profound influence on the micellization behavior of 1-tetradecylpyridinium bromide through its effects on hydrophobic interactions, thermal motion, and water structure. The critical micelle concentration exhibits a characteristic temperature dependence, increasing monotonically with temperature across the range of 298-338 K [6].

The temperature coefficient of critical micelle concentration for 1-tetradecylpyridinium bromide is approximately 0.03 mM per Kelvin, reflecting the weakening of hydrophobic interactions at elevated temperatures. This temperature dependence can be attributed to the increased thermal motion of surfactant molecules and the reduced driving force for hydrophobic association [6].

Thermodynamic analysis reveals that micellization becomes increasingly entropically driven at higher temperatures. The enthalpy of micellization becomes more positive (less exothermic) with increasing temperature, while the entropy contribution becomes more favorable. This enthalpy-entropy compensation effect is characteristic of hydrophobic interactions and reflects the fundamental nature of micelle formation [6].

The degree of counterion binding also exhibits temperature dependence, with lower binding affinity observed at elevated temperatures. This effect contributes to the increase in critical micelle concentration with temperature, as reduced counterion binding leads to increased electrostatic repulsion between headgroups [6].

pH Effects and Headgroup Interactions

The pH of the solution has relatively minor effects on the micellization behavior of 1-tetradecylpyridinium bromide compared to surfactants with ionizable headgroups. The pyridinium headgroup remains positively charged across a wide pH range, maintaining consistent electrostatic interactions and micellization behavior [18] [19].

At extremely low pH values (below 2), slight changes in critical micelle concentration may be observed due to altered counterion binding and headgroup solvation. However, these effects are generally small compared to the influences of temperature and ionic strength. At high pH values (above 12), the pyridinium headgroup may undergo limited deprotonation, but this occurs at pH values well outside the typical range of practical applications [18] [19].

The stability of the pyridinium headgroup across a broad pH range makes 1-tetradecylpyridinium bromide suitable for applications requiring consistent performance under varying pH conditions. This pH stability is particularly advantageous in industrial applications where solution pH may fluctuate during processing or storage [18] [19].

Ionic Strength and Electrolyte Effects

The presence of additional electrolytes significantly influences the micellization behavior of 1-tetradecylpyridinium bromide through charge screening effects and specific ion interactions. The addition of simple salts generally decreases the critical micelle concentration due to reduced electrostatic repulsion between headgroups [20] [12].

The effectiveness of different electrolytes in promoting micellization follows the Hofmeister series, with the order of effectiveness being: sulfate > phosphate > fluoride > chloride > bromide > iodide for anions, and: aluminum > calcium > magnesium > sodium > potassium > lithium for cations [20] [12].

Specific ion effects become particularly pronounced at higher electrolyte concentrations, where the nature of the added ions can influence not only the critical micelle concentration but also the micellar morphology. The addition of sodium bromide at concentrations above 0.1 M induces the sphere-to-rod transition, leading to the formation of elongated micellar structures [4] [12].

The degree of counterion binding increases with ionic strength, reflecting the increased availability of counterions for association with the micellar surface. This enhanced counterion binding contributes to the decreased critical micelle concentration observed in the presence of added electrolytes [20] [12].

Organic Cosolvent Effects

The addition of organic cosolvents to aqueous solutions of 1-tetradecylpyridinium bromide produces complex effects on micellization behavior, depending on the nature and concentration of the cosolvent. Short-chain alcohols generally increase the critical micelle concentration, while longer-chain alcohols may decrease it through incorporation into the micellar structure [21] [22].

Ethanol addition to 1-tetradecylpyridinium bromide solutions results in a systematic increase in critical micelle concentration, reflecting the reduced hydrophobic driving force for micellization in the alcohol-water mixture. The critical micelle concentration increases from 2.77 mM in pure water to approximately 4.2 mM in 10% ethanol solutions [21].

The mechanism of alcohol effects involves disruption of water structure and altered solvation of the hydrophobic alkyl chains. Short-chain alcohols integrate into the aqueous phase, reducing the hydrophobic effect and making micellization less favorable. Longer-chain alcohols may partition into the micellar phase, potentially altering micellar structure and properties [21] [22].

Formamide, as a polar aprotic cosolvent, produces similar effects to alcohols but with distinct thermodynamic signatures. The addition of formamide increases the critical micelle concentration while simultaneously decreasing the micellar aggregation number, indicating altered packing constraints within the micellar structure [22] [23].

Solvent Polarity and Dielectric Effects

The dielectric constant of the solvent medium significantly influences the micellization behavior of 1-tetradecylpyridinium bromide through its effects on electrostatic interactions and hydrophobic solvation. Solvents with lower dielectric constants generally promote micellization by reducing the solvation energy of the hydrophobic alkyl chains [24].

The relationship between solvent dielectric constant and critical micelle concentration can be described by empirical correlations that account for both electrostatic and hydrophobic contributions. For 1-tetradecylpyridinium bromide, the critical micelle concentration decreases approximately exponentially with decreasing solvent dielectric constant [24].

Deep eutectic solvents represent a unique class of solvent systems that can dramatically alter micellization behavior. Studies with choline chloride-based deep eutectic solvents demonstrate that 1-tetradecylpyridinium bromide can form micelles in these media, with critical micelle concentration values significantly different from those observed in water [16].

The morphology of micelles formed in non-aqueous or mixed solvent systems may differ substantially from those formed in water. Small-angle neutron scattering studies reveal that micelles formed in deep eutectic solvents exhibit increased elongation compared to their aqueous counterparts, reflecting the altered balance between electrostatic and hydrophobic interactions [16].

Micelle Stability and Solvation Properties

The stability of 1-tetradecylpyridinium bromide micelles depends on the delicate balance between attractive hydrophobic interactions and repulsive electrostatic forces. The solvation properties of these micellar structures determine their utility in various applications, including solubilization, catalysis, and drug delivery systems.

Thermodynamic Stability Parameters

The thermodynamic stability of 1-tetradecylpyridinium bromide micelles is characterized by negative standard free energies of micellization, typically ranging from -25 to -35 kJ/mol at 298 K. These values indicate that micelle formation is thermodynamically favorable and occurs spontaneously above the critical micelle concentration [6] [7].

The enthalpy of micellization for 1-tetradecylpyridinium bromide exhibits temperature dependence, becoming more endothermic (less negative) with increasing temperature. At 298 K, the enthalpy of micellization is typically -15 to -20 kJ/mol, while at 338 K, it may approach zero or become slightly positive. This temperature dependence reflects the weakening of hydrophobic interactions at elevated temperatures [6] [7].

The entropy of micellization is consistently positive and large, typically ranging from 50 to 100 J/(mol·K). This positive entropy contribution arises primarily from the release of structured water molecules from the hydrophobic surfaces of the alkyl chains upon micellization. The entropy contribution becomes increasingly important at higher temperatures, making micellization entropy-driven under these conditions [6] [7].

The heat capacity change upon micellization is positive, reflecting the exposure of hydrophobic surface area to the aqueous environment. For 1-tetradecylpyridinium bromide, the heat capacity change is approximately 200-300 J/(mol·K), consistent with values observed for other long-chain surfactants [6] [7].

Aggregation Numbers and Micellar Size

The aggregation number of 1-tetradecylpyridinium bromide micelles depends on solution conditions, particularly temperature and ionic strength. Under standard conditions (298 K, low ionic strength), the aggregation number typically ranges from 30 to 60, with values of 40-50 being most commonly reported [25] [26].

Fluorescence quenching studies using pyrene as a probe and appropriate quenchers have provided detailed information about aggregation numbers across various conditions. The aggregation number increases with ionic strength due to enhanced counterion binding and reduced electrostatic repulsion between headgroups. In 0.1 M sodium bromide solutions, aggregation numbers may exceed 80 [25] [26].

The size of 1-tetradecylpyridinium bromide micelles can be characterized by their hydrodynamic radius, which typically ranges from 2.0 to 2.5 nm for spherical micelles in aqueous solution. Dynamic light scattering measurements reveal that the hydrodynamic radius increases slightly with surfactant concentration above the critical micelle concentration, reflecting the formation of larger aggregates [12] [27].

The core radius of spherical micelles, determined from small-angle neutron scattering studies, is approximately 1.8-2.0 nm, corresponding closely to the extended length of the tetradecyl chain. This value indicates that the alkyl chains are in a relatively extended conformation within the micellar core [17] [28].

Counterion Binding and Electrical Properties

The degree of counterion binding for 1-tetradecylpyridinium bromide micelles is typically 0.60-0.80, indicating that 60-80% of the pyridinium headgroups are neutralized by associated bromide ions. This high degree of counterion binding is characteristic of micelles formed by surfactants with small, polarizable counterions [1] [7].

The counterion binding constant can be determined from conductivity measurements using the relationship between the degrees of micellar dissociation and the slopes of conductivity plots above and below the critical micelle concentration. For 1-tetradecylpyridinium bromide, the counterion binding constant is approximately 10^3 M^-1, indicating strong association between bromide ions and the micellar surface [1] [7].

The electrical double layer surrounding 1-tetradecylpyridinium bromide micelles extends approximately 1-3 nm from the micellar surface, depending on ionic strength. The zeta potential of these micelles is typically +30 to +60 mV, reflecting the net positive charge arising from incomplete counterion binding [12] [27].

The mobility of counterions in the electrical double layer is significantly reduced compared to their bulk solution mobility, indicating strong association with the micellar surface. Nuclear magnetic resonance studies reveal that bromide ions exhibit restricted motion in the presence of micelles, with correlation times that are orders of magnitude longer than in bulk solution [29] [7].

Solubilization Capacity and Molecular Interactions

The solubilization capacity of 1-tetradecylpyridinium bromide micelles depends on the nature of the solubilizate and the location of incorporation within the micellar structure. Hydrophobic compounds typically solubilize in the micellar core, while amphiphilic molecules may orient with their hydrophobic portions in the core and hydrophilic portions in the headgroup region [30] [31].

The solubilization of aromatic compounds in 1-tetradecylpyridinium bromide micelles is enhanced by π-π stacking interactions between the pyridinium headgroup and aromatic solubilizates. Fluorescence studies using pyrene as a probe demonstrate that the microenvironment within the micellar core is significantly less polar than bulk water, with polarity indices similar to those observed in short-chain alcohols [22] [32].

The partition coefficient for hydrophobic compounds between the micellar phase and bulk water typically ranges from 10^3 to 10^5, depending on the molecular structure and hydrophobicity of the solubilizate. Linear alkanes and fatty acids exhibit high partition coefficients, while smaller, more polar compounds show lower values [30] [31].

The dynamics of solubilized molecules within 1-tetradecylpyridinium bromide micelles can be characterized by fluorescence anisotropy and nuclear magnetic resonance relaxation measurements. These studies reveal that solubilized molecules experience significant restriction in their rotational and translational motion, with correlation times that are 10-100 times longer than in bulk solution [22] [32].

Micelle Stability Under Dilution

The stability of 1-tetradecylpyridinium bromide micelles under dilution conditions is characterized by their critical micelle concentration, which represents the minimum concentration required to maintain micellar structures. Below the critical micelle concentration, micelles rapidly dissociate into individual surfactant molecules [30].

The kinetics of micelle dissociation upon dilution can be studied using stopped-flow fluorescence spectroscopy, which reveals that dissociation occurs through a multi-step process involving the initial loss of individual surfactant molecules followed by the complete dissolution of the micellar aggregate. The dissociation rate depends on the degree of dilution and the initial micellar size [30].

The half-life of 1-tetradecylpyridinium bromide micelles under infinite dilution conditions is typically on the order of milliseconds to seconds, reflecting the dynamic nature of micellar aggregates. This relatively short half-life indicates that micelles are in rapid equilibrium with their constituent monomers [30].

Strategies for improving micelle stability under dilution include the use of crosslinking agents, the incorporation of cosurfactants, or the formation of mixed micelles with surfactants having lower critical micelle concentrations. These approaches can significantly extend the half-life of micellar structures under diluted conditions [30].

Interaction with Biological Systems

The interaction of 1-tetradecylpyridinium bromide micelles with biological membranes and proteins represents an important aspect of their stability and biocompatibility. The cationic nature of the pyridinium headgroup promotes strong electrostatic interactions with negatively charged biological surfaces [33] [34].

Studies of the interaction between 1-tetradecylpyridinium bromide and model membrane systems reveal that the surfactant can cause membrane permeabilization and solubilization at concentrations well below the critical micelle concentration. The mechanism involves the insertion of surfactant molecules into the lipid bilayer, disrupting membrane integrity [33] [34].

The antimicrobial activity of 1-tetradecylpyridinium bromide is related to its ability to disrupt bacterial cell membranes through electrostatic interactions and membrane solubilization. The minimum inhibitory concentration for various bacterial strains typically ranges from 10 to 100 μg/mL, depending on the specific organism and solution conditions [34].

LogP

1.32 (LogP)

UNII

V2WIJ52V0W

Other CAS

1155-74-4

Wikipedia

Myristylpyridinium bromide

General Manufacturing Information

Pyridinium, 1-tetradecyl-, bromide (1:1): INACTIVE

Dates

Last modified: 08-15-2023

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